3-(pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
Description
3-(Pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a pyrimidinyloxy group at the 3-position and a thiophene-linked carboxamide at the 1-position. Its molecular formula is C₁₇H₁₇N₅O₂S, with a molecular weight of 363.42 g/mol. The compound’s structure combines a sulfur-containing thiophene moiety, known for enhancing pharmacokinetic properties, and a pyrimidine ring, a common pharmacophore in anticancer and antiviral agents .
Properties
IUPAC Name |
3-pyrimidin-4-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c18-13(16-12-2-1-7-20-12)17-6-4-10(8-17)19-11-3-5-14-9-15-11/h1-3,5,7,9-10H,4,6,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYPBNXTCXIRMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, using palladium catalysts.
Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving amines and aldehydes or ketones.
Final coupling: The pyrimidine and thiophene rings are coupled with the pyrrolidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs (Table 1) highlight key differences in substituents and biological activities:
Key Observations :
- Sulfonamide vs. Carboxamide Linkers : Compounds 26 and 28 () use sulfonamide linkages, whereas the target compound and NS 1643 () employ carboxamide groups. Sulfonamides generally enhance solubility, but carboxamides may improve membrane permeability due to reduced polarity .
- Thiophene Integration: All compounds incorporate thiophene, which contributes to π-π stacking interactions in biological targets. However, the target compound’s direct thiophene-carboxamide linkage contrasts with the conjugated enaminone systems in 26–28, which exhibit stronger antiproliferative activity (IC₅₀ ~10 µM) .
- Pyrimidine vs.
Pharmacokinetic and Bioactivity Comparisons
- Antiproliferative Activity: The sulfonamide-thiophene analogs 26–29 () show IC₅₀ values ~3× lower (i.e., more potent) than doxorubicin in breast cancer models. The target compound’s pyrimidinyloxy group could mimic these effects, but its lack of an enaminone moiety may reduce potency .
- Ion Channel Modulation: NS 1643 () shares the pyrrolidine-carboxamide-thiophene scaffold but includes an iodine atom and extended pyrimidine substituents.
Therapeutic Potential and Limitations
- Structural Trade-offs : While sulfonamide derivatives () excel in cytotoxicity, their metabolic stability may be inferior to carboxamide-based compounds due to susceptibility to enzymatic cleavage .
Biological Activity
3-(Pyrimidin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 298.346 g/mol. The structure features a pyrimidine ring, a thiophene moiety, and a pyrrolidine carboxamide group, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant inhibitory effects against various cancer cell lines. For instance, the IC50 values for related compounds in the same class have been reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6A | HepG2 | 15.5 |
| 6A | A549 | 12.3 |
| LEI-401 | Various | 0.072 |
These results indicate that modifications in the chemical structure can lead to enhanced antitumor properties, emphasizing the importance of SAR studies in drug design .
Enzyme Inhibition
This compound has also been investigated as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The compound has shown promising results in decreasing N-acylethanolamines (NAEs) levels in vivo, which are linked to emotional behavior modulation .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal critical insights into how structural modifications influence biological activity. For example, the introduction of different substituents at specific positions on the pyrimidine ring significantly alters potency:
| Substituent Position | Substituent Type | Effect on Potency |
|---|---|---|
| R1 | Cyclopropylmethylamide | Increased potency |
| R2 | (S)-3-phenylpiperidine | 3-fold increase |
| R3 | (S)-3-hydroxypyrrolidine | 10-fold increase |
These findings suggest that careful tuning of substituents can optimize the pharmacological profile of pyrimidine derivatives .
Case Studies
Several case studies have been published that detail the synthesis and biological evaluation of similar compounds:
- Study on NAPE-PLD Inhibitors : This research focused on a series of pyrimidine derivatives, including those similar to our compound, demonstrating their efficacy in reducing NAEs and their potential role in treating mood disorders .
- Anticancer Activity Evaluation : Another study synthesized various pyrimidine derivatives and assessed their antiproliferative effects against multiple cancer cell lines, establishing a correlation between structural features and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
